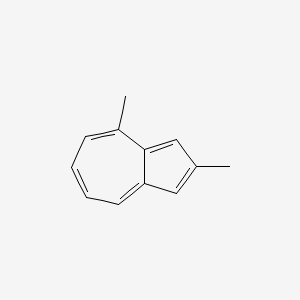
2,4-Dimethylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulenes are known for their deep blue color, which is quite unusual for small unsaturated aromatic compounds The unique structure of azulenes, including this compound, results from the fusion of cyclopentadiene and cycloheptatriene rings, forming a 10 π-electron system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation and dehydration of bicyclic sesquiterpenoid alcohols found in natural oils. Another method includes the conversion of 4-isopropyltropolone to 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one, followed by the application of azulene synthesis to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of azulene derivatives from natural sources such as essential oils. The process includes steam distillation, followed by chemical modifications to introduce the desired methyl groups .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Alkylated or acylated azulenes
Aplicaciones Científicas De Investigación
2,4-Dimethylazulene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives, which are valuable in studying aromaticity and electronic properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Azulene compounds, including this compound, are explored for their potential in treating peptic ulcers, leukemia, and diabetes.
Industry: Utilized in the development of optoelectronic devices due to their unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylazulene involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, the compound’s unique electronic structure allows it to interact with cellular membranes and proteins, exerting its effects through multiple pathways.
Comparación Con Compuestos Similares
Guaiazulene: 1,4-Dimethyl-7-isopropylazulene, known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory effects.
Vetivazulene: 4,8-Dimethyl-2-isopropylazulene, found in vetiver oil, used in perfumery and aromatherapy.
Uniqueness: 2,4-Dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. Its deep blue color and stability make it a valuable compound for various applications, from scientific research to industrial uses.
Propiedades
Número CAS |
556826-35-8 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2,4-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-7-11-6-4-3-5-10(2)12(11)8-9/h3-8H,1-2H3 |
Clave InChI |
RMUYNPJYBVUSOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C2C1=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)



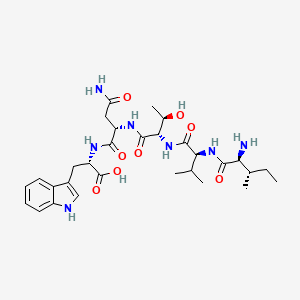
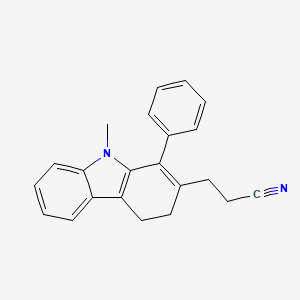
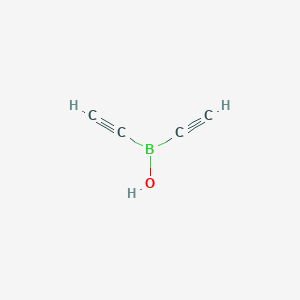
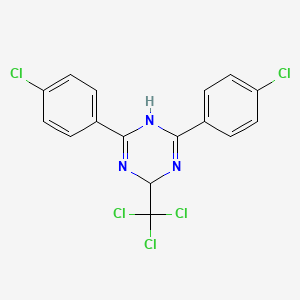

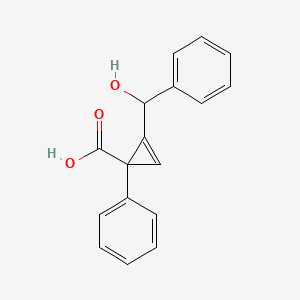

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
